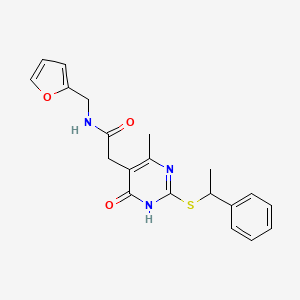

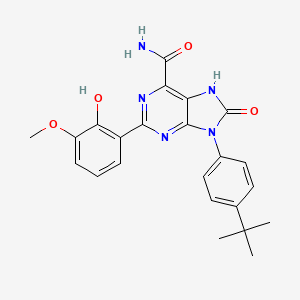

9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.

BenchChem offers high-quality 9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

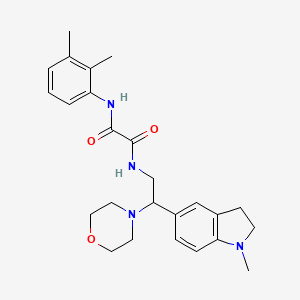

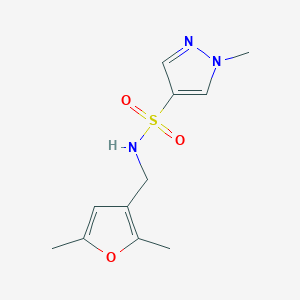

A variety of functionalized amino acid derivatives have been synthesized to explore their potential in designing new anticancer agents. These compounds, including structures related to the mentioned compound, exhibit interesting cytotoxicity against human cancer cell lines, hinting at their potential for therapeutic applications (Vivek Kumar et al., 2009). Moreover, the structural versatility of these derivatives allows for the exploration of novel pharmacophores, which could lead to the development of more effective and targeted cancer treatments.

Molecular Design and Interaction Studies

In the realm of molecular design, the synthesis and structural investigation of non-symmetric oxamides, including compounds with tert-butyl groups, reveal insights into intramolecular hydrogen bonding. These studies not only contribute to our understanding of molecular interactions but also inform the design of molecules with desired properties for various applications, from materials science to drug development (F. Martínez-Martínez et al., 1998).

Advanced Materials Development

The creation of polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol highlights the compound's relevance in the development of new materials. These polyamides exhibit high thermal stability and solubility in polar solvents, making them suitable for a variety of industrial applications, including the production of transparent, flexible, and tough films (S. Hsiao et al., 2000).

Exploration of Nucleophilic Substitutions and Radical Reactions

The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry is demonstrated through nucleophilic substitutions and radical reactions. These reactions expand the toolkit available for modifying the benzene ring, enabling the generation of a variety of novel compounds with potential applications in drug development and materials science (Hannelore Jasch et al., 2012).

Organogels and Molecular Aggregates

The study of organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, including derivatives with tert-butyl groups, illuminates the roles of amphiphilic properties and side-chain conformations in gelating properties. This research is crucial for the design of novel organogels, which have applications ranging from materials science to the pharmaceutical industry (Haixia Wu et al., 2011).

properties

IUPAC Name |

9-(4-tert-butylphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-23(2,3)12-8-10-13(11-9-12)28-21-17(26-22(28)31)16(19(24)30)25-20(27-21)14-6-5-7-15(32-4)18(14)29/h5-11,29H,1-4H3,(H2,24,30)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYLIEFJLOJPNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2883637.png)

![1-[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2883644.png)

![2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883648.png)

![2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2883656.png)

![(3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2883657.png)